molecular formula C12H13NO3 B1426857 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid CAS No. 1304787-76-5

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Cat. No. B1426857
M. Wt: 219.24 g/mol
InChI Key: MNWYXWHBUCHHTF-UHFFFAOYSA-N
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Patent
US09051296B2

Procedure details

A mixture of methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate (132 mg, 0.57 mmol, Step-1), 2M aqueous sodium hydroxide solution (2 mL), and methanol (2 mL) was stirred at 60° C. for 2 hours. The mixture was acidified with 2M aqueous hydrochloric acid solution, and the organic solvent was concentrated under reduced pressure. The precipitate was collected by filtration and dried to give 118 mg (95%) of the title compound as a white solid.
Name
methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([O:16]C)=[O:15])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1.[OH-].[Na+].Cl>CO>[CH3:1][O:2][CH2:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([OH:16])=[O:15])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate
Quantity
132 mg
Type
reactant
Smiles
COCCN1C=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the organic solvent was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCN1C=CC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.